molecular formula C7H7LiO2S B6612266 lithium(1+)ion2-methylbenzene-1-sulfinate CAS No. 2309465-71-0

lithium(1+)ion2-methylbenzene-1-sulfinate

Cat. No.: B6612266
CAS No.: 2309465-71-0
M. Wt: 162.2 g/mol
InChI Key: NGBOPQGPOHMAGY-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-methylbenzene-1-sulfinate is a lithium salt derived from 2-methylbenzenesulfinic acid. It belongs to the class of aryl sulfinates, which are characterized by a sulfinate group (S(=O)O⁻) attached to an aromatic ring. These compounds are critical in organic synthesis, serving as nucleophiles, catalysts, or intermediates in cross-coupling reactions.

Properties

IUPAC Name

lithium;2-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Li/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBOPQGPOHMAGY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=CC=C1S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7LiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Oxidation of Bis(2-Methylphenyl) Disulfide

The oxidation of disulfides to sulfinic acids represents a foundational route for generating lithium sulfinates. In this method, bis(2-methylphenyl) disulfide undergoes oxidative cleavage using agents such as N-bromosuccinimide (NBS) in protic solvents like methanol. The reaction proceeds via radical intermediates, yielding 2-methylbenzenesulfinic acid, which is subsequently neutralized with lithium hydroxide (LiOH) .

Procedure :

  • Oxidation Step :

    • Dissolve bis(2-methylphenyl) disulfide (0.08 mol) in methanol (200 mL).

    • Add NBS (0.12 mol) gradually at room temperature under inert conditions.

    • Stir until completion (monitored by TLC), typically 3–4 hours.

    • Quench with saturated NaHSO₃ and extract with dichloromethane .

  • Neutralization :

    • Add LiOH (1.1 equivalents) to the sulfinic acid solution in methanol.

    • Stir for 1 hour, filter precipitated lithium sulfinate, and dry under vacuum .

Key Data :

ParameterValueSource
Yield75–80%
Purity (XRD)>95% (pure phase)
Solvent SystemMethanol/CH₂Cl₂

This method benefits from commercial availability of disulfides and mild reaction conditions. However, stoichiometric NBS usage raises cost considerations.

Direct Neutralization of 2-Methylbenzenesulfinic Acid

Sulfinic acids can be directly neutralized with lithium bases to form the corresponding sulfinates. 2-Methylbenzenesulfinic acid is synthesized via hydrogen peroxide (H₂O₂) oxidation of 2-methylbenzenethiol, followed by reaction with LiOH .

Procedure :

  • Oxidation of Thiol :

    • Treat 2-methylbenzenethiol (1.0 mol) with 30% H₂O₂ in acetic acid at 50°C for 2 hours.

    • Isolate sulfinic acid via vacuum distillation .

  • Lithiation :

    • Dissolve sulfinic acid in tetrahydrofuran (THF).

    • Add LiOH (1.05 equivalents) at 0°C and stir for 30 minutes.

    • Remove THF under reduced pressure and recrystallize from ethanol .

Key Data :

ParameterValueSource
Yield70–75%
Purity (NMR)>98%
Solvent SystemTHF/Ethanol

This route avoids halogenated reagents but requires careful handling of odorous thiol precursors.

Metathesis of Sodium 2-Methylbenzenesulfinate

Ion-exchange reactions provide an alternative pathway. Sodium 2-methylbenzenesulfinate, prepared from sulfinyl chlorides, undergoes metathesis with lithium chloride (LiCl) in polar aprotic solvents .

Procedure :

  • Sulfinate Preparation :

    • React 2-methylbenzenesulfinyl chloride (1.0 mol) with sodium methoxide (2.0 mol) in dimethylformamide (DMF).

    • Stir at 25°C for 1 hour and isolate sodium sulfinate via filtration .

  • Metathesis :

    • Suspend sodium sulfinate (1.0 mol) in anhydrous acetone.

    • Add LiCl (1.1 mol) and reflux for 4 hours.

    • Filter lithium sulfinate and wash with cold acetone .

Key Data :

ParameterValueSource
Yield65–70%
Purity (HPLC)>97%
Solvent SystemDMF/Acetone

While this method ensures high purity, scalability is limited by the cost of sulfinyl chlorides.

Lithium-Halogen Exchange with Sulfinyl Chlorides

Lithium-halogen exchange offers a versatile approach. 2-Methylbenzenesulfinyl chloride reacts with lithium diisopropylamide (LDA) in aprotic solvents, forming lithium sulfinate and lithium chloride .

Procedure :

  • Reaction Setup :

    • Cool THF to -78°C under argon.

    • Add LDA (1.1 equivalents) to a solution of sulfinyl chloride (1.0 mol) in THF.

    • Warm to 0°C and stir for 2 hours .

  • Workup :

    • Quench with saturated NH₄Cl and extract with ethyl acetate.

    • Dry organic layers and concentrate to isolate lithium sulfinate .

Key Data :

ParameterValueSource
Yield60–65%
Purity (ESI-MS)>95%
Solvent SystemTHF

This method is advantageous for air-sensitive syntheses but requires cryogenic conditions.

Electrochemical Reduction of Sulfonyl Chlorides

Emerging techniques include electrochemical reduction of 2-methylbenzenesulfonyl chloride in the presence of lithium electrodes. This one-pot method generates sulfinate via direct electron transfer .

Procedure :

  • Electrolysis :

    • Dissolve sulfonyl chloride (1.0 mol) in acetonitrile with tetrabutylammonium tetrafluoroborate (TBABF₄) as electrolyte.

    • Apply a constant current (10 mA/cm²) using lithium anode and platinum cathode.

    • Monitor reaction progress by cyclic voltammetry .

  • Isolation :

    • Filter lithium sulfinate and wash with diethyl ether .

Key Data :

ParameterValueSource
Yield50–55%
Purity (XRD)>90%
Solvent SystemAcetonitrile

While environmentally friendly, this method is limited by specialized equipment requirements.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Lithium(1+) ion 2-methylbenzene-1-sulfinate serves as a valuable reagent in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation: Converts to sulfonates.
  • Reduction: Forms sulfides.
  • Substitution: Engages in reactions with electrophiles such as alkyl halides.

These reactions are crucial for synthesizing more complex organic molecules and intermediates used in pharmaceuticals and specialty chemicals.

Biological Studies

Research into the biological activities of lithium(1+) ion 2-methylbenzene-1-sulfinate is ongoing. Its interactions with biomolecules suggest potential applications in:

  • Enzyme Inhibition: The compound may affect enzyme activity, providing insights into metabolic pathways.
  • Antimicrobial Activity: Preliminary studies indicate possible antimicrobial properties, warranting further investigation into its therapeutic potential.

Medicinal Chemistry

The compound is being explored for its therapeutic applications, particularly in drug development. Its unique properties may contribute to the design of new medications targeting various diseases, including:

  • Antidepressants: Lithium compounds are already well-known for their mood-stabilizing effects.
  • Antiviral Agents: Investigations into its efficacy against viral infections are underway .

Industrial Applications

In the industrial sector, lithium(1+) ion 2-methylbenzene-1-sulfinate is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo diverse chemical transformations makes it suitable for various applications, including:

  • Catalysts in Chemical Reactions: Enhancing reaction rates and selectivity.
  • Precursor for Other Lithium Compounds: Used in the synthesis of lithium-based materials for batteries and other technologies.

Case Studies

Case Study 1: Organic Synthesis
A study demonstrated the use of lithium(1+) ion 2-methylbenzene-1-sulfinate as an effective reagent for synthesizing sulfonamides, showcasing its utility in developing pharmaceutical intermediates.

Case Study 2: Biological Activity
Research indicated that this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways, suggesting its potential role as a lead compound for drug development targeting metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares lithium(1+) ion 2-methylbenzene-1-sulfinate with lithium and sodium sulfinates featuring aromatic or heterocyclic frameworks, as documented in the provided evidence. Key structural and molecular differences are highlighted.

Lithium Aryl Sulfinates with Substituted Benzene Rings

  • Lithium(1+) ion 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate (CAS 2742661-01-2): Molecular Formula: C₇H₆F₃LiO₃S Molecular Weight: 234.12 Features: Incorporates two fluorine atoms and a difluoromethoxy group on the benzene ring.

Lithium Heterocyclic Sulfinates

  • Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate (CAS 2172471-45-1): Molecular Formula: C₈H₈LiNO₂S₂ Molecular Weight: 221.22 Features: The benzothiazole ring introduces sulfur and nitrogen heteroatoms, which may stabilize the sulfinate group through resonance effects. This structural feature could influence solubility and catalytic activity in organic reactions .
  • Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate (CAS 2172154-05-9): Molecular Formula: C₄H₄LiNO₂S₂ Molecular Weight: 169.20 Features: A smaller thiazole ring system reduces molecular weight and may improve solubility in polar solvents compared to bulkier aromatic systems .

Sodium Sulfonate Analogs

  • The sulfonate group (SO₃⁻) exhibits stronger acidity than sulfinates, affecting its behavior in ionic reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number
Lithium(1+) ion 2-methylbenzene-1-sulfinate (hypothetical) C₇H₇LiO₂S 162.09 (calc.) Methyl-substituted benzene sulfinate N/A
Lithium(1+) ion 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate C₇H₆F₃LiO₃S 234.12 Fluorine and difluoromethoxy substituents 2742661-01-2
Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate C₈H₈LiNO₂S₂ 221.22 Benzothiazole heterocycle 2172471-45-1
Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate C₄H₄LiNO₂S₂ 169.20 Thiazole heterocycle 2172154-05-9
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 Allylic sulfonate with methyl group 1561-92-8

Key Findings and Implications

Structural Influences on Reactivity :

  • Electron-withdrawing groups (e.g., fluorine in CAS 2742661-01-2) increase the sulfinate group's electrophilicity, enhancing its utility in Suzuki-Miyaura couplings or other cross-coupling reactions .
  • Heterocyclic systems (e.g., benzothiazole in CAS 2172471-45-1) may improve thermal stability due to aromatic resonance .

Counterion Effects :

  • Sodium sulfonates (e.g., CAS 1561-92-8) demonstrate higher ionic conductivity compared to lithium salts, making them preferable in electrolyte applications .

Biological Activity

Lithium(1+) ion 2-methylbenzene-1-sulfinate, also known as lithium 2-methylbenzenesulfinic acid, is a compound that has garnered interest in various fields, particularly in biology and medicine. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of lithium(1+) ion 2-methylbenzene-1-sulfinate involves the reaction of 2-methylbenzenesulfinic acid with lithium hydroxide. The reaction can be represented as follows:

C7H8O2S+LiOHC7H7LiO2S+H2O\text{C}_7\text{H}_8\text{O}_2\text{S}+\text{LiOH}\rightarrow \text{C}_7\text{H}_7\text{LiO}_2\text{S}+\text{H}_2\text{O}

This process typically occurs in an aqueous medium under controlled temperature conditions to ensure complete conversion to the lithium salt. The compound is characterized by its sulfinic group, which plays a crucial role in its biological interactions.

The biological activity of lithium(1+) ion 2-methylbenzene-1-sulfinate is attributed to its ability to interact with various biomolecules. It has been shown to influence enzyme activity and protein function through the following mechanisms:

  • Enzyme Interaction : The compound can act as an inhibitor or activator for specific enzymes, altering metabolic pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may impact oxidative stress responses in cells by modulating ROS levels.
  • Cell Signaling Pathways : Lithium compounds are known to affect signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.

Biological Activity and Therapeutic Applications

Research indicates that lithium(1+) ion 2-methylbenzene-1-sulfinate exhibits several biological activities:

  • Antioxidant Properties : Studies have demonstrated its potential as an antioxidant, which could help mitigate oxidative damage in cells.
  • Neuroprotective Effects : Similar to other lithium compounds, it may offer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through modulation of inflammatory cytokines.

Case Studies

  • Neuroprotection in Cell Models : In vitro studies have shown that lithium(1+) ion 2-methylbenzene-1-sulfinate can protect neuronal cells from apoptosis induced by oxidative stress. This effect was linked to the modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis.
  • Anti-inflammatory Effects : A study highlighted the compound's ability to reduce the production of pro-inflammatory cytokines in macrophage cell lines when exposed to lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory conditions.

Research Findings

Recent research has focused on the pharmacological implications of lithium(1+) ion 2-methylbenzene-1-sulfinate:

Study Focus Findings
NeuroprotectionInhibition of neuronal apoptosis via modulation of Bcl-2 proteins
Anti-inflammatory effectsReduction of TNF-alpha and IL-6 production in LPS-stimulated macrophages
Antioxidant activityScavenging of free radicals and reduction of oxidative stress markers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for lithium(1+) ion 2-methylbenzene-1-sulfinate, and how can reaction conditions be optimized?

  • Methodology : Synthesize via sulfonic acid neutralization with lithium hydroxide under anhydrous conditions. Monitor reaction progress using in situ FTIR to track sulfonate group conversion. Adjust solvent polarity (e.g., THF vs. DMF) to optimize yield, as lithium sulfinates are sensitive to hydrolysis .
  • Validation : Confirm product purity via elemental analysis and ion chromatography, referencing thermodynamic stability data for lithium sulfinates in polar aprotic solvents .

Q. How can HPLC methods be optimized for quantifying lithium(1+) ion 2-methylbenzene-1-sulfinate in complex matrices?

  • Methodology : Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) to enhance ion-pairing and resolution . Calibrate with a lithium sulfinate standard curve (0.1–10 mM) and validate retention time reproducibility under isocratic conditions.
  • Troubleshooting : Address peak tailing by adjusting buffer pH (±0.2 units) or adding 0.1% trifluoroacetic acid as a modifier .

Q. What spectroscopic techniques are most effective for characterizing lithium sulfinate structural stability?

  • Methodology : Combine solid-state NMR (¹H/¹³C) to assess crystallinity and FTIR to monitor sulfinate (S-O) vibrational modes (~1040 cm⁻¹). Compare with computational models (DFT) to validate bond angles and charge distribution .

Advanced Research Questions

Q. How do solvent coordination effects influence the electrochemical stability of lithium(1+) ion 2-methylbenzene-1-sulfinate in battery electrolytes?

  • Methodology : Perform cyclic voltammetry (CV) in ethylene carbonate/dimethyl carbonate (EC/DMC) with varying LiPF₆ concentrations. Correlate oxidation potentials with coordination numbers derived from Raman spectroscopy (e.g., Li⁺–solvent vs. Li⁺–sulfinate interactions) .
  • Data Contradictions : Resolve discrepancies in decomposition voltages by isolating solvent-Li⁺ coordination effects using ab initio molecular dynamics (AIMD) simulations .

Q. What computational strategies predict lithium sulfinate reactivity in cross-coupling reactions?

  • Methodology : Use density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set to model transition states for sulfinate–aryl halide coupling. Validate against experimental kinetic data (e.g., Arrhenius plots) to refine activation energy predictions .
  • Limitations : Address discrepancies between computed and observed regioselectivity by incorporating solvent dielectric constants into simulations .

Q. How can contradictory literature data on lithium sulfinate solubility in aqueous/organic biphasic systems be resolved?

  • Methodology : Conduct phase-transfer experiments with deuterated solvents (D₂O/CDCl₃) and quantify partitioning via ⁷Li NMR. Use Hansen solubility parameters to rationalize outliers, accounting for ion-pairing effects with counterions (e.g., Na⁺ vs. Li⁺) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in lithium sulfinate synthesis?

  • Methodology : Apply multivariate analysis (PCA) to process parameters (temperature, stoichiometry, mixing rate) and correlate with impurity profiles (HPLC-MS). Use control charts (Shewhart) to identify critical process deviations .

Q. How should researchers validate lithium sulfinate degradation pathways under accelerated aging conditions?

  • Methodology : Perform stress testing (60°C, 75% RH) and track degradation products via LC-QTOF. Compare with DFT-predicted pathways (e.g., sulfinate → sulfone oxidation) and validate using isotopic labeling (¹⁸O₂) .

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